molecular formula C24H21N3O2 B609018 MI-192

MI-192

Cat. No.: B609018
M. Wt: 383.4 g/mol
InChI Key: GTLTXEIKQVWSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry

In chemistry, MI-192 is used as a tool compound to study the inhibition of histone deacetylase 2 and histone deacetylase 3. Its selective inhibition properties make it valuable for understanding the role of these enzymes in various biochemical pathways .

Biology

In biological research, this compound is utilized to induce apoptosis in myeloid leukemia cells. Studies have shown that it promotes differentiation and cytotoxicity in acute myeloid leukemia cell lines, making it a potential candidate for leukemia treatment .

Medicine

In medicine, this compound’s neuroprotective properties are being explored for the treatment of neurodegenerative diseases. It has shown promise in reducing the volume of infarction in mouse models of photothrombotic stroke, indicating its potential for stroke therapy .

Industry

In the industrial sector, this compound could be used in the development of new anticancer and neuroprotective drugs. Its selective inhibition of histone deacetylase 2 and histone deacetylase 3 makes it a valuable compound for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-192 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzamide core, followed by specific functional group modifications to enhance selectivity towards histone deacetylase 2 and histone deacetylase 3. Typical reaction conditions involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography would be essential to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MI-192 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide and acetonitrile are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Mechanism of Action

MI-192 exerts its effects by selectively inhibiting histone deacetylase 2 and histone deacetylase 3. This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression and promotes apoptosis in cancer cells. The molecular targets of this compound include the active sites of histone deacetylase 2 and histone deacetylase 3, where it binds and prevents the deacetylation of histone proteins .

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: Another histone deacetylase inhibitor, but with less selectivity towards histone deacetylase 2 and histone deacetylase 3.

    Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma, with a broader range of histone deacetylase inhibition.

    Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms.

Uniqueness of MI-192

This compound stands out due to its high selectivity for histone deacetylase 2 and histone deacetylase 3, making it a more targeted option for research and potential therapeutic applications. This selectivity reduces the likelihood of off-target effects and enhances its efficacy in inducing apoptosis in specific cancer cell lines .

Properties

IUPAC Name

N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLTXEIKQVWSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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